EZH2 Potency Retention: UNC2399 vs. Parent Compound UNC1999
UNC2399, despite its biotinylation, retains significant potency against EZH2, though it is less potent than its parent compound, UNC1999. In the EZH2 radioactive biochemical assay, UNC2399 exhibits an IC50 of 17 ± 2 nM, whereas UNC1999 demonstrates an IC50 of 2 nM [1]. This data confirms that biotinylation results in an approximately 8.5-fold reduction in potency, a trade-off that must be considered when selecting a compound for functional inhibition studies .
| Evidence Dimension | In vitro potency against EZH2 (IC50) |
|---|---|
| Target Compound Data | 17 ± 2 nM |
| Comparator Or Baseline | UNC1999 (Parent Compound): 2 nM |
| Quantified Difference | 8.5-fold reduction in potency for UNC2399 |
| Conditions | EZH2 radioactive biochemical assay |
Why This Matters
This quantitative difference is critical for users selecting between functional inhibition (UNC1999) and target enrichment applications (UNC2399).
- [1] Konze KD, Ma A, Li F, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-1334. View Source
